

Spectroscopic Profile of 1-(4-Bromophenyl)-2-chloroethanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Bromophenyl)-2-chloroethanone

Cat. No.: B1293676

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(4-Bromophenyl)-2-chloroethanone**, a key intermediate in various synthetic organic chemistry applications, including drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition.

Spectroscopic Data Summary

The empirical formula for **1-(4-Bromophenyl)-2-chloroethanone** is C_8H_6BrClO , with a molecular weight of 233.49 g/mol. Spectroscopic analysis confirms the structure of this compound, and the key quantitative data are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.85	Doublet	2H	Ar-H
7.65	Doublet	2H	Ar-H
4.75	Singlet	2H	-CH ₂ Cl

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
190.5	C=O
132.7	Ar-C
132.3	Ar-C
130.5	Ar-C
129.4	Ar-C
45.9	-CH ₂ Cl

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
1685	Strong	C=O (Aryl ketone) stretching
1585	Medium	C=C (Aromatic ring) stretching
1280	Medium	C-C stretching
820	Strong	C-H (para-disubstituted aromatic) bending
750	Strong	C-Cl stretching
680	Medium	C-Br stretching

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The predicted data below is based on the compound's molecular formula.[\[1\]](#)

Adduct	Mass-to-Charge Ratio (m/z)
[M+H] ⁺	232.9363
[M+Na] ⁺	254.9183
[M-H] ⁻	230.9218
[M] ⁺	231.9285

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak and any fragments containing these halogens.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as **1-(4-Bromophenyl)-2-chloroethanone**.

NMR Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **1-(4-Bromophenyl)-2-chloroethanone** is accurately weighed and dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration ($\delta = 0.00$ ppm).

Data Acquisition:

- ^1H NMR: The spectrum is typically acquired on a 300 or 400 MHz spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans for a good signal-to-noise ratio.
- ^{13}C NMR: The spectrum is acquired on the same instrument, typically operating at 75 or 100 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- A small amount of the solid **1-(4-Bromophenyl)-2-chloroethanone** is placed directly onto the crystal of the ATR accessory.
- Pressure is applied to ensure good contact between the sample and the crystal.

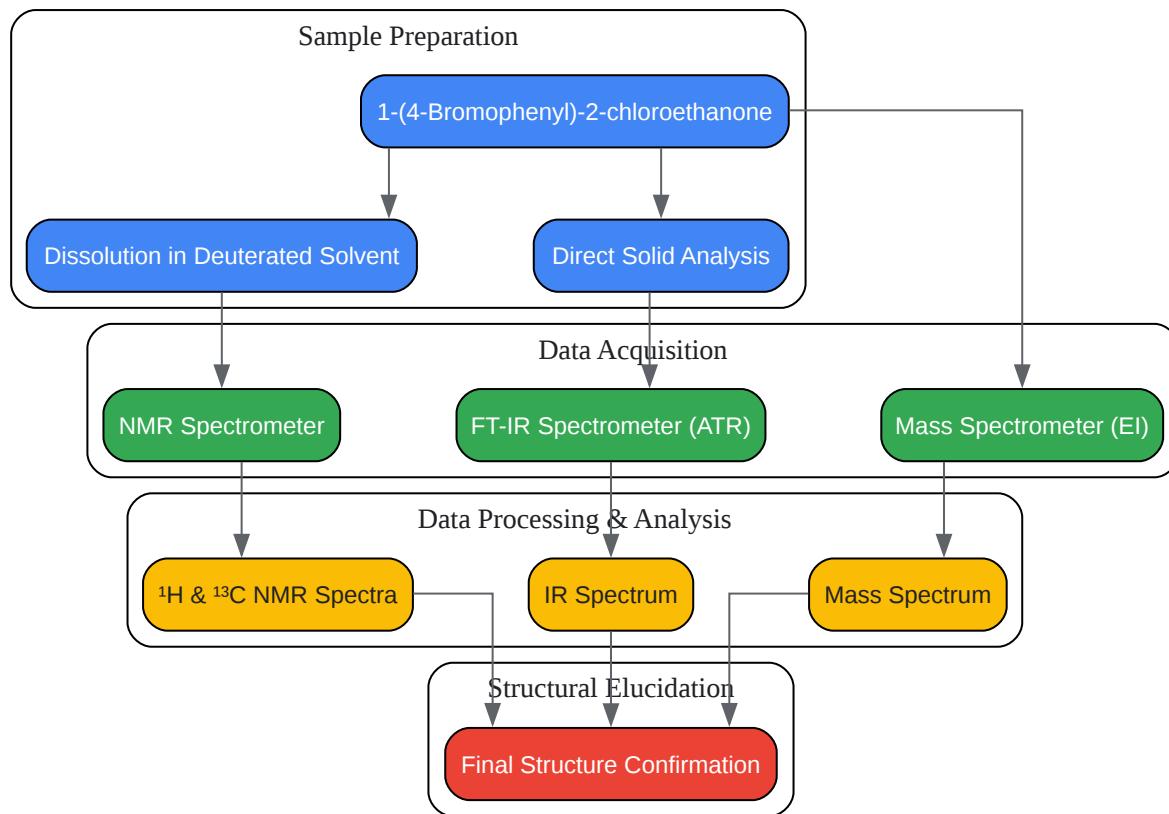
Data Acquisition:

- A background spectrum of the empty ATR crystal is recorded.
- The sample spectrum is then recorded.
- The instrument typically scans the mid-infrared range ($4000\text{-}400\text{ cm}^{-1}$).

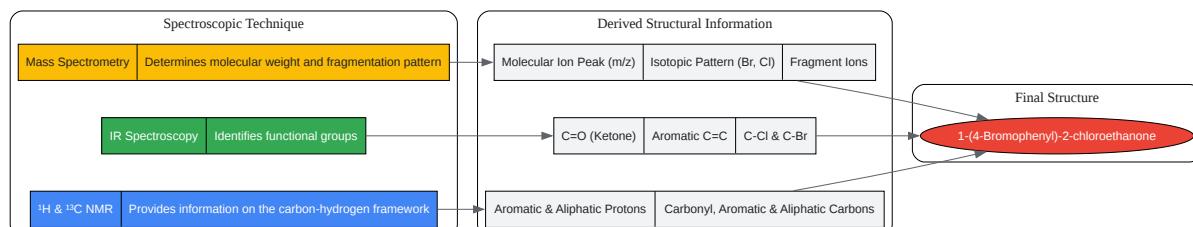
- The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):


- A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
- For direct insertion, the sample is placed in a capillary tube and heated to induce vaporization into the ion source.

Data Acquisition:


- In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting positive ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z .

Workflow Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and the structural information derived from each technique.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the spectroscopic analysis of **1-(4-Bromophenyl)-2-chloroethanone**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 1-(4-bromophenyl)-2-chloroethanone (C₈H₆BrClO) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-(4-Bromophenyl)-2-chloroethanone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293676#spectroscopic-data-nmr-ir-ms-of-1-4-bromophenyl-2-chloroethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com